Enhanced Lipophilicity vs. Non-Fluorinated Parent
The incorporation of the para-trifluoromethyl group in Ethyl 2-oxo-2-[4-(trifluoromethyl)anilino]acetate (CAS 69066-00-8) results in a substantial increase in lipophilicity compared to the parent non-fluorinated compound, Ethyl 2-oxo-2-(phenylamino)acetate (CAS 1457-85-8). This modification leads to a 35.2% increase in molecular weight (261.2 vs 193.2 g/mol) and a predicted increase in LogP of approximately 1.0 unit, which is a key driver of membrane permeability and protein binding in drug discovery programs .
| Evidence Dimension | Lipophilicity & Molecular Weight |
|---|---|
| Target Compound Data | MW = 261.2 g/mol; Predicted LogP ~2.5 |
| Comparator Or Baseline | Ethyl 2-oxo-2-(phenylamino)acetate (CAS 1457-85-8): MW = 193.2 g/mol; Predicted LogP ~1.5 |
| Quantified Difference | MW increase of 35.2%; ΔLogP ~ +1.0 |
| Conditions | Calculated values based on standard drug-likeness prediction models. |
Why This Matters
This quantifiable difference in lipophilicity is a primary driver for selecting this specific building block in early-stage drug discovery, where the trifluoromethyl group is a privileged motif for improving metabolic stability and target engagement.
